[1]Benzopyrano[3,2-b][1,4]benzoxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104441-43-2 |
|---|---|
Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
chromeno[3,2-b][1,4]benzoxazine |
InChI |
InChI=1S/C15H9NO2/c1-3-7-12-10(5-1)9-14-15(18-12)16-11-6-2-4-8-13(11)17-14/h1-9H |
InChI Key |
QHJCFPOLQXOULP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NC4=CC=CC=C4O3)O2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques For 1 Benzopyrano 3,2 B 1 2 Benzoxazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine (B1645224) in solution. A full assignment requires a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments.
Detailed Research Findings: The ¹H NMR spectrum is expected to show distinct signals for each of the nine aromatic protons, with their chemical shifts and coupling constants being highly dependent on their electronic environment within the fused four-ring system. Protons on the benzoxazine and benzopyran moieties will exhibit characteristic shifts. For instance, protons adjacent to the oxygen and nitrogen heteroatoms would be significantly influenced.
The ¹³C NMR spectrum provides information on the carbon skeleton. The number of signals confirms the number of chemically non-equivalent carbon atoms. The chemical shifts differentiate between aromatic carbons and those bonded to heteroatoms. Two-dimensional NMR techniques are crucial for piecing the structure together. researchgate.net
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks within individual rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different ring systems and confirming the fusion pattern. nih.gov
¹H and ¹³C NMR Spectral Data Interpretation for researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine
| Atom Position (Hypothetical) | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aromatic Protons | 6.8 - 8.0 | 110 - 155 | Correlations across ring junctions |
| Carbons adjacent to Oxygen | - | ~145 - 160 | Protons 2-3 bonds away |
| Carbons adjacent to Nitrogen | - | ~135 - 150 | Protons 2-3 bonds away |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine with exceptional accuracy. This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.
Detailed Research Findings: For the molecular formula C₁₅H₉NO₂, the calculated monoisotopic mass is 235.06333 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would aim to detect the protonated molecule [M+H]⁺ at m/z 236.0706. researchgate.net The experimentally measured mass must match the theoretical value within a very low error margin (typically < 5 ppm) to confirm the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides additional structural information by revealing stable fragments and characteristic losses, which can help confirm the connectivity of the fused ring system. researchgate.net
HRMS Data for researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₉NO₂ |
| Theoretical Monoisotopic Mass | 235.06333 Da |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 236.07061 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine would be characterized by absorptions corresponding to its aromatic and heterocyclic components.
Detailed Research Findings: The key functional groups within the structure are the aromatic C-H bonds, the aromatic C=C bonds, the C-O-C ether linkage of the pyran ring, and the C-O-C and C-N-C linkages of the oxazine (B8389632) ring. The IR spectrum would display characteristic bands for these groups. Specifically, the asymmetric and symmetric stretching modes of the C-O-C group in the oxazine ring are highly characteristic. researchgate.net The absence of bands for O-H or N-H stretching (above 3200 cm⁻¹) would confirm the fully aromatic and N-substituted nature of the core structure.
Characteristic IR Absorption Bands for researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
| 1270 - 1200 | C-N Stretch | Aromatic Amine |
| ~1235 | Asymmetric C-O-C Stretch | Oxazine Ring |
| ~1030 | Symmetric C-O-C Stretch | Oxazine Ring / Pyran Ether |
| ~920 | C-H Out-of-plane Bend | Benzene (B151609) ring attached to Oxazine ring researchgate.net |
X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis
Detailed Research Findings: To perform this analysis, a suitable single crystal of researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields critical information about the crystal's unit cell dimensions (a, b, c, α, β, γ) and its space group. mdpi.com
The resulting structural solution would confirm the connectivity of the benzopyran and benzoxazine rings. It would also reveal subtle conformational details, such as any deviation from planarity in the heterocyclic rings. Intermolecular interactions in the crystal lattice, such as π-π stacking or other non-covalent interactions, can also be studied, providing insight into the solid-state packing of the molecule. researchgate.netnih.gov
Hypothetical Crystallographic Data Table for researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system | Orthorhombic |
| Space Group | The symmetry group of the crystal | P2₁2₁2₁ mdpi.com |
| a, b, c (Å) | Unit cell dimensions | a = 8.2, b = 10.7, c = 13.0 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 90, γ = 90 |
| V (ų) | Volume of the unit cell | 1135 |
| Z | Number of molecules per unit cell | 4 |
Theoretical and Computational Studies On 1 Benzopyrano 3,2 B 1 2 Benzoxazine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the properties of molecular systems. nih.govresearchgate.netscispace.com DFT methods are employed to determine the electron density of a molecule, from which various properties like energy, structure, and electronic characteristics can be derived with a favorable balance between accuracy and computational cost. scispace.com For a molecule like researchgate.netBenzopyrano[3,2-b] researchgate.netijpsr.combenzoxazine (B1645224), DFT would be the method of choice to optimize its geometry and investigate its electronic nature.
The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for understanding this structure by describing the distribution of electrons in a molecule. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.
In studies of related benzoxazinone (B8607429) and quinoxalinone derivatives, DFT calculations have been used to simulate UV-Vis spectra and analyze the frontier molecular orbitals. scispace.com These analyses often reveal that electronic transitions are characterized by intramolecular charge transfer across the molecule. scispace.com For researchgate.netBenzopyrano[3,2-b] researchgate.netijpsr.combenzoxazine, the HOMO is expected to be localized on the electron-rich portions of the molecule, likely the fused benzene (B151609) rings and the heteroatoms, while the LUMO would be distributed across the conjugated system. Analysis of the molecular electrostatic potential (MEP) map would further identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, crucial for predicting intermolecular interactions.
Table 1: Representative Frontier Molecular Orbital Energies for Related Heterocyclic Systems (Note: These are example values from computational studies on analogous systems and are for illustrative purposes only.)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzoxazinone Derivative | -6.2 | -1.8 | 4.4 |
| Quinoxalinone Derivative | -6.5 | -2.1 | 4.4 |
The three-dimensional structure of a molecule is critical to its function and reactivity. researchgate.netBenzopyrano[3,2-b] researchgate.netijpsr.combenzoxazine is a rigid, fused-ring system, but slight conformational flexibility may exist, particularly if substituents are present. Conformational analysis using quantum chemical methods involves calculating the potential energy surface of the molecule to identify the most stable conformers (energy minima).
For instance, X-ray crystallographic and computational studies on other benzoxazine derivatives have shown that the six-membered oxazine (B8389632) ring can adopt a half-chair conformation to achieve maximum planarity across the fused system. mdpi.com A similar approach for researchgate.netBenzopyrano[3,2-b] researchgate.netijpsr.combenzoxazine would involve geometry optimization starting from various possible conformations to locate the global minimum energy structure. This analysis provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with their environment.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing a detailed view of molecular flexibility, conformational changes, and interactions with solvent molecules or larger biological structures like membranes.
For researchgate.netBenzopyrano[3,2-b] researchgate.netijpsr.combenzoxazine, MD simulations could be used to understand its behavior in an aqueous or lipid environment, predicting its solvation properties and its ability to permeate biological membranes. While specific MD studies on this compound are not available, the methodology is standard for assessing the dynamic stability and interaction patterns of drug-like molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netijpsjournal.com It is a crucial tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor binding.
Numerous studies have employed molecular docking to investigate the potential biological targets of benzoxazine derivatives. researchgate.netijpsr.comijpsjournal.comuobaghdad.edu.iq For example, various 1,4-benzoxazine derivatives have been docked into the active site of E. coli DNA gyrase to explore their potential as antimicrobial agents. ijpsjournal.com These studies identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. ijpsjournal.com Similarly, other benzoxazine derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to evaluate their anticancer potential. researchgate.net
A hypothetical docking study of researchgate.netBenzopyrano[3,2-b] researchgate.netijpsr.combenzoxazine against a protein target would involve predicting its binding affinity (docking score) and visualizing its binding mode to identify key interactions that contribute to its biological activity.
Table 2: Example Molecular Docking Results for Benzoxazine Derivatives Against Various Protein Targets (Note: This data is compiled from studies on different benzoxazine analogs and is intended to be illustrative of the method.)
| Compound Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2H-benzo[b] researchgate.netijpsr.comoxazin-3(4H)-one deriv. 4d | E. coli DNA Gyrase | -6.585 | Asp73, Gly77, Arg76 |
| 2H-benzo[b] researchgate.netijpsr.comoxazin-3(4H)-one deriv. 4a | E. coli DNA Gyrase | -6.152 | Asp73, Thr165 |
| 2H-benzo[b] researchgate.netijpsr.comoxazin-3(4H)-one deriv. 4a | S. aureus DNA Gyrase | -6.038 | Not specified |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry is a powerful tool for predicting the chemical reactivity of a molecule. The electronic structure calculations described in section 4.1.1 provide the foundation for these predictions.
Reactivity: The HOMO-LUMO energy gap is a primary indicator of reactivity; a smaller gap suggests the molecule is more polarizable and reactive. Analysis of the MEP can identify sites susceptible to electrophilic attack (areas of negative potential) and nucleophilic attack (areas of positive potential).
Regioselectivity: Frontier orbital analysis can predict where a reaction is most likely to occur. For an electrophilic attack, the reaction site is often the atom with the highest HOMO density. Conversely, for a nucleophilic attack, the reaction tends to occur at the atom with the highest LUMO density. This allows for the prediction of regioselectivity in reactions such as aromatic substitution or addition reactions. Studies on the ring-opening polymerization of benzoxazines have utilized molecular modeling to understand the different reactive points within the structure. researchgate.net
Stereoselectivity: Predicting stereoselectivity is more complex and often requires calculating the transition state energies for different reaction pathways leading to different stereoisomers. The pathway with the lower activation energy is favored, thus determining the stereochemical outcome of the reaction. For a complex fused system like researchgate.netBenzopyrano[3,2-b] researchgate.netijpsr.combenzoxazine, DFT calculations could model the transition states of potential reactions to predict which diastereomer or enantiomer would be preferentially formed.
Despite extensive searches for theoretical and computational studies, including crystallographic data and Hirshfeld surface analysis, for the specific chemical compound biokeanos.comBenzopyrano[3,2-b] biokeanos.comcam.ac.ukbenzoxazine, no publicly available scientific literature or crystallographic information could be located for this exact molecule.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is entirely dependent on the availability of a crystallographic information file (CIF), which is generated from the X-ray diffraction analysis of a single crystal of the compound. As no crystal structure for biokeanos.comBenzopyrano[3,2-b] biokeanos.comcam.ac.ukbenzoxazine has been reported in the Cambridge Structural Database (CSD) or other scientific repositories, a Hirshfeld surface analysis cannot be performed or detailed.
While research exists for various isomers and derivatives of benzopyran and benzoxazine, the specific fusion and heteroatom arrangement in biokeanos.comBenzopyrano[3,2-b] biokeanos.comcam.ac.ukbenzoxazine appears to be a novel or less-studied scaffold for which computational and crystallographic data are not available in the public domain. Therefore, the requested detailed analysis of its intermolecular interactions via Hirshfeld surface analysis cannot be provided at this time.
Mechanistic Investigations of Reactions Involving 1 Benzopyrano 3,2 B 1 2 Benzoxazine and Its Precursors
Elucidation of Reaction Pathways and Intermediates
The synthesis of benzoxazines typically proceeds through a Mannich-type condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. While specific studies on researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine (B1645224) are limited, research on simpler benzoxazines provides a foundational understanding of the likely reaction pathways and intermediates.
The formation of the benzoxazine ring is understood to initiate with the reaction between the primary amine and formaldehyde, leading to the formation of a highly reactive N,N-dihydroxymethylamine intermediate. This intermediate is a key precursor in the subsequent steps of the reaction. An alternative pathway suggests the formation of N-hydroxymethyl aniline (B41778) (HMA) as a crucial intermediate when aniline is used as the amine component. This HMA intermediate can then react at the ortho-position of the phenolic reactant to form a precursor that cyclizes to the benzoxazine ring upon reaction with another molecule of formaldehyde. The presence of acidic or basic conditions can significantly influence the reaction pathway and the stability of intermediates. For instance, acidic media can protect the amine group and enhance the electrophilicity of formaldehyde, promoting the condensation steps.
Modern analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy have been instrumental in the direct observation and characterization of key reaction intermediates in benzoxazine synthesis. These studies have provided unambiguous evidence for an iminium-based mechanism, where iminium intermediates play a central role in the ring-closure process. The identification of various side products has also contributed to the indirect confirmation of the proposed reaction pathways.
Table 1: Potential Intermediates in Benzoxazine Synthesis
| Intermediate Name | Proposed Role |
| N,N-dihydroxymethylamine | Initial highly reactive intermediate from amine and formaldehyde. |
| N-hydroxymethyl aniline (HMA) | Key intermediate that attacks the phenol ring. |
| Iminium ions | Central intermediates in the ring-closure step. |
Transition State Characterization and Kinetic Studies
The characterization of transition states and detailed kinetic studies provide crucial information about the energy landscape and the rate-determining steps of a reaction. For benzoxazine synthesis and its subsequent reactions like ring-opening polymerization, these studies are essential for optimizing reaction conditions and controlling product formation.
While specific transition state characterizations for the formation of researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine are not documented in the available literature, kinetic studies on the ring-opening polymerization of various benzoxazine monomers offer valuable insights. The polymerization of benzoxazines is typically a thermally initiated process that proceeds through a cationic ring-opening mechanism.
Kinetic analyses of these polymerization reactions are often performed using techniques like differential scanning calorimetry (DSC). Such studies help in determining key kinetic parameters, including the activation energy and the reaction order. For many benzoxazine systems, the curing process is found to follow an autocatalytic model, where the phenolic hydroxyl groups generated during the ring-opening process catalyze further reaction. The activation energies for the ring-opening polymerization of benzoxazines can be determined using methods such as the Kissinger or Flynn-Wall-Ozawa models. These values provide a quantitative measure of the energy barrier for the ring-opening process.
Table 2: Kinetic Parameters for Benzoxazine Ring-Opening Polymerization (Illustrative)
| Method | Activation Energy (kJ/mol) | Reaction Order (n) |
| Kissinger | 70-120 | - |
| Flynn-Wall-Ozawa | 80-150 | - |
| Kamal (Autocatalytic) | 50-100 | 1.5-3.0 |
Note: The values presented are typical ranges observed for various benzoxazine systems and are not specific to researchgate.netBenzopyrano[3,2-b] researchgate.netresearchgate.netbenzoxazine.
Understanding Ring-Opening and Ring-Closure Processes
The reversible nature of the oxazine (B8389632) ring is a key feature of benzoxazine chemistry, underpinning both their synthesis (ring-closure) and their application in forming polymers (ring-opening).
Ring-Closure: The formation of the benzoxazine ring is a cyclization reaction that is the final step in the synthesis. As discussed, this process is believed to proceed via electrophilic attack of an iminium ion intermediate onto the ortho-position of the phenolic hydroxyl group, followed by intramolecular cyclization. The efficiency of this ring-closure can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of catalysts.
Ring-Opening: The ring-opening of the oxazine ring is a critical process, particularly in the context of polymerization to form polybenzoxazines. This process is typically initiated by heat or a cationic initiator. The proposed mechanism for the cationic ring-opening polymerization (ROP) involves the protonation of the oxygen or nitrogen atom of the oxazine ring, leading to the formation of a carbocation or an iminium ion intermediate.
Two primary pathways are often considered for the initial stages of ROP:
Type I Pathway: This pathway leads to the formation of a phenoxy structure.
Type II Pathway: This pathway results in a more stable phenolic structure.
Experimental evidence suggests that the Type I pathway, yielding the phenoxy product, may be favored in the initial stages of the reaction. Subsequently, this phenoxy product can interconvert to the more thermodynamically stable Type II phenolic product at later stages of the polymerization.
The ring-opening of benzoxazines can also be induced by nucleophiles. For example, the reaction of 1,3-benzoxazines with thiols has been shown to be a reversible process, providing a deeper understanding of the ring-opening mechanism. The equilibrium between the closed-ring benzoxazine and the open-ring adduct is influenced by the solvent and the acidity of the thiol.
Structure Activity Relationship Sar Studies Of 1 Benzopyrano 3,2 B 1 2 Benzoxazine Derivatives
Impact of Substituent Effects on Molecular Recognition and Interactions
The biological activity and molecular recognition capabilities of nih.govBenzopyrano[3,2-b] nih.govnih.govbenzoxazine (B1645224) derivatives are profoundly influenced by the nature and position of various substituents on the core structure. SAR studies have systematically explored how different functional groups alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Research into related fused heterocyclic systems provides a framework for understanding these effects. For instance, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, substitutions on the benzophenazine C ring were found to be critical for antitumor activity. The most potent compound in this series featured a cyano (CN) group and a p-dimethylamino phenyl substituent, indicating that a combination of electron-withdrawing and electron-donating groups can be synergistic for biological efficacy. nih.gov
The role of halogens in enhancing molecular interactions is a recurring theme. The addition of bromine, chlorine, or fluorine atoms to heterocyclic scaffolds has been shown to significantly increase anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," a type of non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the target molecule, which can substantially improve binding affinity. nih.gov For example, studies on pyrano[4,3-b] nih.govbenzopyranone derivatives demonstrated that adding a chlorine atom at the C8 position increased the inhibitory activity against monoamine oxidase B (MAO-B). nih.gov The specific placement of the halogen is crucial, as its position dictates its ability to engage in these favorable interactions. nih.gov
Hydrophobic and steric effects also play a significant role. In a study of 2-alkylamino-1,4-benzoxazine derivatives, a 3,3-diphenyl-substituted compound was identified as the most promising neuroprotective agent, highlighting the importance of bulky, lipophilic groups at specific positions. researchgate.net Similarly, the introduction of a butoxy group at the C3 position of the pyrano[4,3-b] nih.govbenzopyranone scaffold enhanced MAO-B inhibition, suggesting a favorable interaction within a hydrophobic pocket of the enzyme. nih.gov
| Scaffold/Derivative Class | Substituent & Position | Observed Effect | Inferred Interaction | Reference |
|---|---|---|---|---|
| Benzo[a]pyrano[2,3-c]phenazine | CN and p-dimethylamino phenyl | Highest antitumor activity | Synergistic electronic effects | nih.gov |
| Pyrano[4,3-b] nih.govbenzopyranone | Chlorine at C8 | Increased MAO-B inhibition | Halogen bonding | nih.gov |
| Pyrano[4,3-b] nih.govbenzopyranone | Butoxy at C3 | Increased MAO-B inhibition | Hydrophobic interaction | nih.gov |
| 2-Alkylamino-1,4-benzoxazine | 3,3-Diphenyl | Optimal neuroprotective activity | Steric and hydrophobic effects | researchgate.net |
| Hydrazone Derivatives | Nitro group (electron-withdrawing) | Strengthened intramolecular H-bond | Electronic influence on conformation | beilstein-journals.org |
| Polybenzoxazine | Aromatic group near tertiary amine | Enhanced acid resistance | Steric/mesomeric shielding | mdpi.com |
Stereochemical Influence on Biological and Photophysical Properties
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Chiral centers within the nih.govBenzopyrano[3,2-b] nih.govnih.govbenzoxazine scaffold can lead to different enantiomers or diastereomers, which may exhibit distinct pharmacological and photophysical profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
The influence of stereochemistry is well-documented in closely related 1,4-benzoxazine derivatives. For instance, in a series of compounds designed as β2-adrenoceptor agonists, the biological activity was found to be highly dependent on the stereochemistry at a specific chiral center. A study on 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives revealed that the (R)-enantiomer, specifically compound (R)-18c, possessed a potent β2-adrenoceptor agonistic effect with an EC50 value of just 24 pM. nih.gov This high degree of stereoselectivity is a hallmark of specific ligand-receptor interactions, where only one enantiomer fits optimally into the chiral binding site. The same study noted that this compound produced a potent airway smooth muscle relaxant effect, underscoring the therapeutic relevance of isolating the correct stereoisomer. nih.gov
While the direct influence of stereochemistry on the photophysical properties of the specific nih.govBenzopyrano[3,2-b] nih.govnih.govbenzoxazine nucleus is not extensively detailed in the current literature, the principle is well-established in materials science. Studies on polybenzoxazines, which are polymers derived from benzoxazine monomers, have begun to explore the stereochemical effect on the properties of the resulting thermoset materials. researchgate.net This suggests that the spatial arrangement of substituents can influence polymer chain packing and intermolecular forces, which could, in turn, affect the photophysical properties of the bulk material, such as its fluorescence or thermal stability. For small molecules, chirality can influence photophysical phenomena like circularly polarized luminescence (CPL), a property that is inherently dependent on the three-dimensional structure of the molecule.
Design Principles for Scaffold Modifications and Derivatization
The accumulated SAR data provides a rational basis for the design and optimization of novel nih.govBenzopyrano[3,2-b] nih.govnih.govbenzoxazine derivatives. The benzoxazine structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile foundation for developing ligands for diverse biological targets, aided by its multiple sites for modification. nih.gov Several key design principles have emerged from studies on this and related scaffolds.
Identification of Pharmacophoric Descriptors: A primary goal of derivatization is to define the essential pharmacophoric features—the specific spatial arrangement of electronic and steric properties necessary for biological activity. ebi.ac.uk By synthesizing a library of compounds with systematic variations, researchers can map the key hydrogen bond donors/acceptors, hydrophobic regions, and electrostatic interactions required for optimal target binding.
Exploitation of Specific Non-Covalent Interactions: As established, the introduction of halogen atoms to engage in halogen bonding is a powerful strategy to enhance binding affinity. nih.gov A core design principle, therefore, involves the targeted placement of halogens (e.g., chlorine) on the aromatic portions of the scaffold to interact with known or predicted nucleophilic residues in a target's active site. nih.gov
Bioisosteric Replacement and Scaffold Hopping: When a particular functional group is found to be important but is associated with poor metabolic stability or toxicity, the principle of bioisosteric replacement can be applied. This involves substituting the group with another that has similar steric and electronic properties but improved pharmacological characteristics.
Strategic Shielding of Reactive Moieties: For applications where chemical stability is paramount, such as in materials science, a key design principle is the strategic protection of chemically reactive sites. The deliberate placement of bulky aromatic groups to shield the tertiary amine of the oxazine (B8389632) ring from protonation is a prime example of this principle, leading to materials with enhanced durability in acidic conditions. mdpi.com
By applying these principles, medicinal chemists can move beyond random screening and engage in the rational design of new nih.govBenzopyrano[3,2-b] nih.govnih.govbenzoxazine derivatives with improved potency, selectivity, and drug-like properties.
Photophysical Phenomena and Optoelectronic Applications Of 1 Benzopyrano 3,2 B 1 2 Benzoxazine Systems
Photochromic and Thermochromic Behavior
Photochromism and thermochromism are phenomena where a compound undergoes a reversible change in color upon exposure to light and heat, respectively. In benzoxazine-related systems, these changes are often linked to structural transformations, such as the cleavage of a chemical bond and the opening of a heterocyclic ring.
Photochromism: Spiro-type compounds, which share structural similarities with the benzopyrano-benzoxazine framework, are well-known for their photochromic properties. Upon stimulation with UV light, these molecules can undergo a heterolytic cleavage of a C-O bond, leading to the formation of a colored, open-ring merocyanine (B1260669) form from a colorless, closed-ring spiro form. nih.govnih.gov This process is typically reversible, with the colored form reverting to the colorless state either thermally or upon irradiation with visible light. nih.gov Studies on spiropyrans of the benzoxazine (B1645224) series have demonstrated that this UV-induced color development is a result of the ring-opening mechanism and follows first-order kinetics. researchgate.net The efficiency and kinetics of this transformation can be influenced by the molecular structure and the presence of substituents.
Thermochromism: Similarly, an increase in temperature can induce spontaneous coloration in some spirooxazines, a phenomenon known as thermochromism. nih.gov For many benzoxazine monomers, thermal energy triggers a ring-opening polymerization process. This reaction, which can occur at temperatures ranging from 160°C to over 200°C, involves the opening of the oxazine (B8389632) ring to form a more extended, conjugated polymer structure. mdpi.com This structural change alters the electronic properties of the material, often leading to a visible color change. The precise temperature at which this occurs can be tailored through molecular design, making these materials suitable for applications as thermal sensors or indicators. nih.gov
| Stimulus | Phenomenon | Underlying Mechanism | Observed Change |
| UV Light | Photochromism | Reversible C-O bond cleavage and ring-opening | Colorless to Colored |
| Heat | Thermochromism | Irreversible ring-opening and polymerization | Color change as monomer converts to polymer |
Luminescence and Photoluminescence Characteristics
Luminescence is the emission of light from a substance, and when this emission is prompted by the absorption of photons, it is termed photoluminescence (fluorescence or phosphorescence). Benzoxazine and benzopyran derivatives often exhibit significant photoluminescent properties, with emission colors that can be tuned across the visible spectrum through chemical modification.
Derivatives of benzoxazine have been shown to be effective fluorophores. For instance, thymol-based benzoxazine monomers exhibit blue luminescence, with emission peaks in the range of 425 to 450 nm when excited by UV light (275–315 nm). mdpi.com The photophysical properties are highly dependent on the molecular structure. In some 2-(2-hydroxyphenyl)-3,1-benzoxazin-4-one systems, excitation leads to an intramolecular proton transfer in the excited state, resulting in fluorescence with an unusually large separation between the absorption and emission peaks (anomalous Stokes shift). researchgate.net This characteristic is beneficial for applications in fluorescent sensing and imaging, as it minimizes self-absorption and improves signal-to-noise ratios. mdpi.com
Furthermore, a phenomenon known as aggregation-induced emission enhancement (AIEE) has been observed in related pyrano-quinolizine structures. nih.govnih.gov In this case, the molecules are weakly fluorescent when dissolved but become highly emissive upon aggregation in a poor solvent, a property that is valuable for developing sensors and bio-probes. nih.govnih.gov
| Compound Family | Excitation λ (nm) | Emission λ (nm) | Color | Key Feature |
| Thymol-based Benzoxazines mdpi.com | 275 - 315 | 425 - 450 | Blue | Standard Fluorescence |
| 3-Phenylpyrano[4,3-b]quinolizines nih.gov | ~365 | 446 - 515 | Blue to Green | Aggregation-Induced Emission |
| Pyranoindoles mdpi.com | Varies | Varies | Varies | Large Stokes Shift (>150 nm) |
Electrochromic and Solvatochromic Properties
Electrochromism is the reversible change in a material's optical properties (color) under an applied electrical potential. This property is particularly prominent in polymers derived from benzoxazines that incorporate electroactive units. For example, polybenzoxazines containing triarylamine moieties exhibit rich, multi-colored electrochromic behavior. ntu.edu.tw When an electrical potential is applied, these polymer films can switch from a transparent or colorless state to various colored states, including green, blue, and eventually blackish-blue, corresponding to different oxidation states of the triarylamine units. ntu.edu.tw This ability to modulate light absorption across the visible and even near-infrared (NIR) regions makes them promising for applications like smart windows, anti-glare mirrors, and optical switching devices. ntu.edu.tw
Solvatochromism refers to the change in a substance's color in response to the polarity of its solvent. This effect arises from differential solvation of the ground and excited electronic states of the molecule. Many benzophenoxazine dyes, such as Nile Red, are classic examples of solvatochromic compounds. researchgate.nettamu.edu In these systems, an increase in solvent polarity typically causes a bathochromic (red) shift in the absorption and emission spectra. researchgate.net This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. This sensitivity to the local environment makes solvatochromic benzoxazine derivatives useful as probes for determining the polarity of microenvironments, such as in polymers or biological systems. researchgate.net
| Property | Stimulus | Mechanism | Observed Change |
| Electrochromism ntu.edu.tw | Applied Voltage | Reversible redox reactions of incorporated electroactive units | Colorless ↔ Green ↔ Blue |
| Solvatochromism researchgate.net | Solvent Polarity | Differential stabilization of ground and excited states | Shift in absorption/emission wavelength (e.g., red-shift with increasing polarity) |
Intramolecular and Intermolecular Energy Transfer Mechanisms
Energy transfer processes are fundamental to the function of many photophysical systems. These processes can occur within a single molecule (intramolecular) or between different molecules (intermolecular).
Intramolecular Energy Transfer: A key mechanism in many fluorescent benzoxazine derivatives is Intramolecular Charge Transfer (ICT). In ICT, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. This creates a highly polar excited state, the energy of which is sensitive to the local environment, forming the basis for many fluorescent probes. Another important process is Förster Resonance Energy Transfer (FRET), which involves the non-radiative transfer of energy from an excited "donor" fluorophore to an "acceptor" fluorophore within the same molecule, provided their emission and absorption spectra overlap.
Intermolecular Energy Transfer: This process occurs between separate molecules. In solid-state systems, such as organic light-emitting diodes, electronic excitation energy can migrate from a "host" material to a "guest" dopant molecule. This transfer can occur through an exciton (B1674681) diffusion mechanism, where the excitation hops between adjacent host molecules until it is trapped by a guest molecule, or through a long-range, single-step Förster-type transfer. Studies on systems containing benzophenoxazine dyes have shown that exciton diffusion can be the dominant mechanism for this energy transfer.
Applications in Advanced Functional Materials (e.g., Molecular Switches, Fluorescent Probes, Light-Emitting Systems)
The diverse photophysical properties of ntu.edu.twBenzopyrano[3,2-b] ntu.edu.twnih.govbenzoxazine systems have led to their exploration in a variety of advanced functional materials.
Molecular Switches: The photochromic and thermochromic properties of these compounds make them ideal candidates for molecular switches. By using light or heat as a stimulus, the structure and properties (e.g., color, fluorescence) of the molecule can be reversibly toggled between two or more distinct states. This functionality is crucial for developing materials for data storage, light-modulating lenses, and smart fabrics.
Fluorescent Probes: The sensitivity of the fluorescence of benzoxazine derivatives to their local environment makes them excellent fluorescent probes. They have been designed to detect specific analytes with high sensitivity and selectivity. For example, benzophenoxazine-based probes can signal the presence of biomolecules through a "turn-on" fluorescence mechanism, where fluorescence intensity increases dramatically upon binding. tamu.edu Their large Stokes shifts and tunable emission wavelengths are highly advantageous for biological imaging applications, including microscopy and flow cytometry. mdpi.com
Light-Emitting Systems: The high fluorescence quantum yields and tunable emission colors of benzoxazine and related heterocyclic systems make them promising materials for Organic Light-Emitting Diodes (OLEDs). In OLEDs, these compounds can function as the emissive layer dopant ("guest") or as the charge-transporting "host" material. rsc.org By carefully designing the molecular structure, it is possible to tune the emission color across the entire visible spectrum, from blue to red, and to achieve high brightness and efficiency, paving the way for their use in next-generation displays and solid-state lighting. rsc.org
Biological Relevance and Pharmacological Potential Of 1 Benzopyrano 3,2 B 1 2 Benzoxazine As a Privileged Scaffold
Broad-Spectrum Bioactivity Profiles as a Chemical Scaffold
The benzopyran and benzoxazine (B1645224) moieties, individually and as a fused system, are recognized for their diverse pharmacological properties. The fusion of these two heterocyclic rings into the nih.govBenzopyrano[3,2-b] nih.govmdpi.combenzoxazine scaffold results in a molecule with a three-dimensional architecture that can interact with a wide range of biological targets. This structural versatility is a key reason for its designation as a privileged scaffold in drug discovery. mdpi.com
Research has demonstrated that derivatives of this scaffold exhibit a remarkable spectrum of bioactivities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The ability to readily introduce various substituents onto the core structure allows for the fine-tuning of its pharmacological profile, enabling the development of compounds with enhanced potency and selectivity for specific biological targets. The broad biological significance of this scaffold underscores its potential in the development of novel therapeutic agents.
Contributions to Anti-Infective and Antimicrobial Research
Derivatives of the benzoxazine scaffold have shown significant promise in the field of anti-infective and antimicrobial research. These compounds have been evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. icm.edu.plijpsjournal.comresearchgate.netnih.govnih.gov
One area of notable activity is against various bacterial strains. For instance, certain 1,3-benzoxazine derivatives have demonstrated antimicrobial action against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to or even better than standard drugs like streptomycin. nih.govicm.edu.pl In a study on 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives, one compound in particular, designated as 4e, exhibited the highest antimicrobial potency across all tested strains, including E. coli, S. aureus, and B. subtilis. ijpsjournal.com
Furthermore, novel benzoxazine sulfonamide derivatives have been synthesized and have shown low inhibitory concentrations against a panel of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents. nih.gov A new 1,4-benzoxazine derivative, Colletotrin A, isolated from an endophytic fungus, has also been identified and its antimicrobial activities evaluated. nih.gov The collective findings from these studies underscore the significant contributions of the benzoxazine scaffold to the development of new anti-infective agents.
Table 1: Antimicrobial Activity of Selected Benzoxazine Derivatives
| Compound Type | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Symmetrical 1,3-benzoxazine derivatives | Gram-positive and Gram-negative bacteria, pathogenic fungus | Some compounds showed better antibacterial activity than the standard drug, streptomycin. | icm.edu.pl |
| 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Compound 4e demonstrated the highest antimicrobial potency against all tested strains. | ijpsjournal.com |
| Benzoxazine-6-sulfonamide derivatives | Gram-positive bacteria, Gram-negative bacteria, fungi | Several compounds exhibited low minimum inhibitory concentrations (MICs) of 31.25 and 62.5 μg/mL. | nih.gov |
| 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives | E. coli, S. aureus, B. subtilis, A. niger | All synthesized compounds were active against E. coli and S. aureus. Compound 4j was active against all three bacterial strains and the fungus. | nih.gov |
| Colletotrin A (a 1,4-benzoxazine derivative) | Not specified | A new natural product with antimicrobial activities. | nih.gov |
Role in Anti-Inflammatory Research and Modulating Immune Responses
The nih.govBenzopyrano[3,2-b] nih.govmdpi.combenzoxazine scaffold and its related benzoxazine and benzopyran structures have been investigated for their anti-inflammatory potential. nih.gov Inflammation is a complex biological response, and compounds that can modulate this process are of significant therapeutic interest.
A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and screened for their anti-inflammatory activity in microglial cells. nih.gov Several of these compounds were found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced cells. Specifically, compounds e2, e16, and e20 showed the most promising effects without significant cytotoxicity. These compounds were also found to downregulate the expression of inflammation-related enzymes such as iNOS and COX-2. nih.gov
Furthermore, studies on pyran derivatives have also demonstrated anti-inflammatory effects. One particular pyran derivative, compound 19, was shown to significantly inhibit the expression of iNOS and COX-2 in LPS-stimulated macrophages in a dose-dependent manner. researchgate.net The mechanism of action for these compounds often involves the modulation of key signaling pathways involved in the inflammatory response. researchgate.net
Table 2: Anti-inflammatory Activity of Benzoxazine and Pyran Derivatives
| Compound Series | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | LPS-induced BV-2 microglial cells | Compounds e2, e16, and e20 inhibited NO production and downregulated iNOS and COX-2 expression. | nih.gov |
| 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives | Carrageenan-induced edema | Compound 4j showed the most potent anti-inflammatory activity with 83.3% inhibition of edema. | nih.gov |
| Pyran derivatives | LPS-stimulated RAW264.7 macrophages | Compound 19 significantly inhibited the expression of iNOS and COX-2 in a dose-dependent manner. | researchgate.net |
Exploration in Anticancer and Anti-Proliferative Research
The development of novel anticancer agents is a critical area of research, and the benzopyran and benzoxazine scaffolds have been extensively explored for their anti-proliferative activities. nih.govnih.gov
Hybrid compounds incorporating benzopyran-4-one and isoxazole (B147169) moieties have been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. mdpi.comchapman.edu A series of these compounds, specifically 5a, 5b, 5c, and 5d, demonstrated selective antiproliferative activity against all six cancer cell lines tested, with IC50 values in the micromolar range against MDA-MB-231 breast cancer cells. Importantly, these compounds showed minimal cytotoxicity to normal cell lines. mdpi.comchapman.edu
In another study, a novel benzopyrane derivative, SIMR1281, was identified from a skeletally diverse library and was found to effectively suppress cancer cell proliferation. nih.gov This compound was shown to inhibit glutathione (B108866) reductase and thioredoxin reductase, modulate mitochondrial function, induce DNA damage, and perturb cell cycle progression, ultimately leading to apoptosis. nih.gov Furthermore, a series of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized and exhibited moderate to good potency against various cancer cell lines, with compound 14f showing the most potent anticancer activity. nih.gov
Table 3: Anticancer and Anti-proliferative Activity of Benzopyran and Benzoxazine Derivatives
| Compound Series | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 and others | Selective antiproliferative activity with IC50 values in the range of 5.2–22.2 μM against MDA-MB-231. | mdpi.comchapman.edu |
| SIMR1281 (a novel benzopyrane derivative) | Breast and colorectal cancer cell lines | Effectively suppressed cancer cell proliferation through multiple mechanisms including enzyme inhibition and induction of apoptosis. | nih.gov |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | PC-3, MDA-MB-231, MIA PaCa-2, U-87 MG, and others | Compound 14f displayed the most potent anticancer activity with IC50 values ranging from 7.84 to 16.2 µM. | nih.gov |
| N'-(substituted benzylidene)-2-(2-oxo-2H-benzopyran-4-yloxy)acetohydrazide | MCF-7 | Compound 2d exhibited the highest anticancer activity and was found to be safer when compared with the standard drug, irinotecan. | researchgate.net |
Enzyme Inhibition Studies (e.g., Protoporphyrinogen (B1215707) IX Oxidase Inhibitors)
A significant area of research for benzoxazine derivatives has been their role as enzyme inhibitors, particularly as inhibitors of protoporphyrinogen IX oxidase (PPO). nih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme, making it an important target for herbicides.
Several studies have reported the design and synthesis of novel benzoxazinone (B8607429) derivatives as potent PPO inhibitors. For example, a series of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids were developed, with one compound, 11q, exhibiting a Ki value of 0.0074 µM against tobacco PPO, which was six times more active than the commercial herbicide flumioxazin (B1672886). researchgate.net
Another study identified a highly potent new compound series containing a pyrimidinedione moiety and a benzoxazinone scaffold. Compound 7af from this series showed excellent herbicidal activity and a high selectivity factor of 3200 for tobacco PPO over human PPO. nih.gov The binding mechanisms of these inhibitors to PPO have been further elucidated through molecular docking studies, which can guide the future design of more effective and selective inhibitors. nih.govnih.gov
Table 4: Protoporphyrinogen IX Oxidase (PPO) Inhibition by Benzoxazinone Derivatives
| Compound Series | Enzyme Source | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids | Tobacco PPO (mtPPO) | Compound 11q had a Ki value of 0.0074 µM, six times more active than flumioxazin. | researchgate.net |
| Benzoxazinone-pyrimidinedione hybrids | Nicotiana tabacum PPO (NtPPO) and human PPO (hPPO) | Compound 7af had a Ki of 14 nM for NtPPO and a selectivity factor of 3200 over hPPO. | nih.gov |
| Benzoxazinone derivatives with hydantoin (B18101) or 1,2,3-triazole | Nicotiana tabacum PPO (NtPPO) | Compound A1 showed highly effective herbicidal activity and occupied the same active site as flumioxazin in NtPPO. | nih.govresearchgate.net |
| 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govmdpi.comoxazin-6-yl)isoindoline-1,3-diones | Not specified | Compound 8e showed IC50 values comparable to the lead compound B2055. | nih.gov |
Receptor Modulation and Binding Mechanisms
The nih.govBenzopyrano[3,2-b] nih.govmdpi.combenzoxazine scaffold and its constituent parts have also been explored for their ability to modulate various receptors. For instance, benzoxazines have been reported to exhibit D2 receptor antagonistic activity. nih.gov
More specifically, a study focused on the synthesis of benzopyrano[3,4-c]pyridin-5-ones as potential dopamine (B1211576) D4 receptor ligands. nih.gov The dopamine D4 receptor is a target of interest for the treatment of schizophrenia. The newly synthesized compounds in this study demonstrated high affinity and selectivity for the dopamine D4 receptor, with Ki values in the nanomolar range. nih.gov This highlights the potential of the benzopyran scaffold in the development of novel central nervous system agents.
Agrochemical Research Applications (e.g., Herbicidal Activity)
As mentioned in the enzyme inhibition section, a major application of benzoxazine and benzoxazinone derivatives is in agrochemical research, particularly as herbicides. google.com Their mechanism of action often involves the inhibition of PPO. nih.govnih.govresearchgate.net
The herbicidal activity of these compounds has been demonstrated in various studies. For example, 2-amino-4H-3,1-benzoxazines have been patented as herbicides. google.com More recent research has focused on developing new PPO-inhibiting herbicides with improved efficacy and crop safety. The benzoxazinone scaffold has been identified as a promising chemical framework for the development of such herbicides. nih.govresearchgate.net
Furthermore, benzoxazoles have also been investigated as novel herbicidal agents. One compound, 5-chloro-2-(nitromethyl)benzo[d]oxazole (3b), exhibited higher inhibition of seed germination than a commercial herbicide against four different plant species. nih.gov The structural similarity between benzoxazoles and benzoxazines suggests that this class of compounds holds significant potential for the development of new and effective herbicides.
Future Perspectives and Emerging Research Avenues For 1 Benzopyrano 3,2 B 1 2 Benzoxazine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine (B1645224) derivatives will likely focus on efficiency, diversity, and sustainability. Current strategies for constructing related heterocyclic systems offer a foundation for these future developments.
Established Synthetic Precedents: The synthesis of the isomeric benzopyrano[3,4-b] derpharmachemica.comresearchgate.netoxazines has been achieved, providing a direct template for accessing the target scaffold. nih.gov General synthetic methods for benzoxazine monomers, such as the one-pot Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde, are well-established and could be adapted. researchgate.netnih.gov This approach is valued for its simplicity and the wide variety of functional groups that can be introduced by choosing different precursors. researchgate.net
Advanced Cycloaddition Reactions: Beyond traditional methods, cycloaddition reactions offer sophisticated pathways. For instance, [4+2] Diels-Alder reactions and [3+3] cycloadditions have been utilized for constructing benzoxazine rings and could be explored for creating the fused benzopyran-benzoxazine system. researchgate.netresearchgate.net
Green and Sustainable Approaches: A significant future direction is the adoption of green chemistry principles. This includes the use of bio-based precursors derived from natural sources like curcumin (B1669340) or isoeugenol. nih.govrsc.org Furthermore, developing solvent-free reaction conditions or employing alternative energy sources like microwave or ultrasound assistance can reduce reaction times, improve yields, and minimize environmental impact. researchgate.net Research into heat-resistant and robust bio-based benzoxazine resins has highlighted the potential of green synthesis strategies. rsc.org
| Synthetic Strategy | Key Features | Potential Application for derpharmachemica.comBenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine |
| Mannich Condensation | One-pot reaction of phenols, amines, and formaldehyde. researchgate.net | Adaptable for creating the benzoxazine portion of the fused system using a substituted benzopyran as the phenolic component. |
| Cycloaddition Reactions | Includes [4+2] Diels-Alder and [3+3] cycloadditions. researchgate.net | Offers precise control over stereochemistry and allows for the construction of complex fused rings. |
| Sustainable Synthesis | Utilizes bio-based precursors and green reaction conditions (e.g., solvent-free, microwave-assisted). researchgate.netrsc.org | Development of environmentally friendly pathways to synthesize derivatives with a lower ecological footprint. |
Exploration of New Biological Targets and Pathways
The structural combination of a benzopyran and a benzoxazine ring suggests a rich pharmacological potential. Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for derivatives of this scaffold.
Anticancer and Multidrug Resistance (MDR) Activity: A key area of investigation stems from the finding that the isomeric benzopyrano[3,4-b] derpharmachemica.comresearchgate.netoxazines are inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette transporter notorious for causing multidrug resistance in cancer therapy. nih.govnih.gov This positions the derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine scaffold as a prime candidate for developing agents that can reverse MDR or act as direct anticancer drugs. The broader benzoxazine and benzopyran classes are known to possess anticancer activities. derpharmachemica.comphytojournal.com
Antimicrobial Properties: Both benzoxazine and benzopyran derivatives have demonstrated significant antibacterial and antifungal activities. phytojournal.comijpsjournal.comsapub.orgresearchgate.net Derivatives of 2H-benzo[b] derpharmachemica.comresearchgate.netoxazin-3(4H)-one have shown high potency against pathogens like E. coli and S. aureus. ijpsjournal.com Future work should screen derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine libraries against a wide range of microbes to identify new anti-infective agents, which is critical in the face of rising antimicrobial resistance.
Neuroprotective Potential: Exploring the neuroprotective chemical space is another promising avenue. Scaffolds that can interact with multiple targets involved in neurodegenerative diseases like Alzheimer's are highly sought after. nih.gov Given the diverse bioactivities of the parent heterocycles, the fused system could be engineered to modulate pathways relevant to neuroinflammation, oxidative stress, or protein aggregation.
Future research will require systematic screening and mechanism-of-action studies to validate these potential therapeutic applications and identify specific molecular targets. plos.orgnih.gov
Integration into Advanced Functional Materials for Sensing and Optoelectronics
The rigid, fused aromatic structure of derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine makes it an attractive candidate for the development of advanced materials with novel electronic and optical properties.
Polymer Science: Benzoxazines are precursors to polybenzoxazines, a class of high-performance thermosetting phenolic resins. nih.gov These polymers are known for their excellent thermal stability, low water absorption, and high char yield. nih.govmdpi.com Derivatives of derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine could be synthesized as monomers to create novel polybenzoxazines with tailored properties, such as enhanced fire resistance or specific mechanical characteristics. nih.gov The synthesis of monomers with functional groups allows for the creation of cross-linked polymers with desirable features. researchgate.net
Optoelectronic Applications: Heterocyclic compounds are frequently used in organic electronics. The potential for derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine derivatives in this field is significant. Research into related structures suggests they could be developed as luminescent materials for organic light-emitting diodes (OLEDs), components in photoelectric conversion elements, or as sensing materials in optical chemical sensors. The inherent fluorescence of such aromatic systems could be harnessed for these applications.
Multitargeting Approaches in Complex Disease Research
The "one molecule, multiple targets" paradigm is increasingly important for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions. The derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine scaffold is exceptionally well-suited for the development of multi-target agents.
The discovery of a scaffold that can be modified to interact with different biological targets is a primary goal in modern medicinal chemistry. nih.govmdpi.com The benzopyran and benzoxazine moieties are individually known to interact with a wide array of biological targets, including enzymes, receptors, and transporters. derpharmachemica.comresearchgate.net
For example, in cancer, a single derivative could be designed to inhibit P-glycoprotein to overcome drug resistance while simultaneously targeting a specific kinase involved in tumor proliferation. nih.gov Similarly, in neurodegenerative diseases, a molecule could be engineered to possess both antioxidant properties, a known feature of some benzopyran derivatives, and the ability to inhibit a key enzyme like monoamine oxidase. The exploration of the neuroprotective chemical space of related scaffolds like benzofurans provides a strategic model for this approach. nih.gov
Computational Design and Discovery of Next-Generation Derivatives
Computational methods are indispensable for accelerating the discovery and optimization of new therapeutic agents. For the derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine scaffold, in silico techniques will be crucial for designing next-generation derivatives with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR studies have already been successfully applied to the isomeric benzopyrano[3,4-b] derpharmachemica.comresearchgate.netoxazines to understand the structural requirements for P-gp inhibition. nih.govnih.gov These studies identified key pharmacophoric features, including hydrogen bond donors/acceptors and hydrophobic groups, and their optimal spatial arrangement. The 3D-QSAR (GRIND) models, in particular, provide a detailed map of favorable and unfavorable interactions. nih.gov
Molecular Docking and Virtual Screening: Molecular docking studies, which have been used to investigate the binding of simpler benzoxazines to targets like E. coli DNA gyrase, can be employed to predict the binding modes of novel derpharmachemica.combenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine derivatives to various biological targets. ijpsjournal.com This allows for the rational design of compounds with improved binding affinity and the virtual screening of large compound libraries to identify promising new hits.
DFT Calculations: Density Functional Theory (DFT) calculations can be used to understand the structural and electronic properties of these molecules, aiding in the interpretation of experimental results and predicting reactivity. researchgate.net
These computational approaches will guide synthetic efforts, prioritizing the synthesis of compounds with the highest probability of success and paving the way for the development of potent and selective next-generation derivatives.
| Computational Method | Application for derpharmachemica.comBenzopyrano[3,2-b] derpharmachemica.comresearchgate.netbenzoxazine | Key Insights Provided |
| 2D-QSAR | Correlate physicochemical properties with biological activity. nih.gov | Identifies key molecular descriptors (e.g., hydrophobicity, surface area) that influence potency. |
| 3D-QSAR (GRIND) | Model the 3D pharmacophore required for activity. nih.gov | Defines the optimal spatial arrangement of functional groups (H-bond donors/acceptors, hydrophobic regions). |
| Molecular Docking | Predict binding modes and affinities within a target's active site. ijpsjournal.com | Elucidates specific molecular interactions (e.g., with amino acid residues) and guides structure-based design. |
| DFT Calculations | Analyze molecular structure, stability, and electronic properties. researchgate.net | Provides insights into intermolecular interactions and chemical reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
